

Comparative Analysis Guide: 3-((2-Fluorophenoxy)methyl)azetidine in Medicinal Chemistry

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Compound of Interest

Compound Name:	3-((2-Fluorophenoxy)methyl)azetidine hydrochloride
CAS No.:	1864073-80-2
Cat. No.:	B1446779

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Executive Summary

3-((2-Fluorophenoxy)methyl)azetidine represents a strategic scaffold in modern fragment-based drug discovery (FBDD). As a saturated heterocycle, it serves as a high-value bioisostere for traditional piperidine and pyrrolidine cores.^[1] This guide analyzes its utility in lowering lipophilicity (

) while maintaining basicity, providing a distinct structural vector for receptor engagement, and leveraging the "fluorine effect" for metabolic robustness.

Key Differentiator: The azetidine ring offers a high fraction of saturated carbon (

) with a lower molecular weight footprint than its 5- and 6-membered analogs, making it an ideal candidate for optimizing ligand efficiency (LE) and CNS penetration.

Chemical Profile & Identification

Property	Detail
Compound Name	3-((2-Fluorophenoxy)methyl)azetidine
CAS Number	1864073-80-2 (HCl salt)
Molecular Formula	
Molecular Weight	181.21 g/mol
Core Scaffold	Azetidine (4-membered saturated amine)
Key Substituent	2-Fluorophenoxy ether
Primary Application	Bioisostere for piperidine/pyrrolidine; CNS-active ligands

Comparative Analysis: Azetidine vs. Analogs

The choice between azetidine, pyrrolidine, and piperidine scaffolds is rarely arbitrary. It is a calculated decision to modulate physicochemical properties without altering the pharmacophore's essential binding mode.

Physicochemical Performance

The following data illustrates the theoretical shift in properties when transitioning from a 6-membered ring to the 4-membered azetidine.

Feature	Azetidine Analog (4-Ring)	Pyrrolidine Analog (5-Ring)	Piperidine Analog (6-Ring)	Impact on Drug Design
LogP (Calc)	~1.8	~2.2	~2.5	Azetidine lowers lipophilicity, reducing non-specific binding and improving metabolic stability.
pKa (Basic N)	~9.5 - 10.0	~9.8 - 10.3	~10.0 - 10.5	Azetidines are slightly less basic due to increased s-character in the N-lone pair orbital (ring strain), potentially improving permeability.
TPSA	~21	~21	~21	Polar surface area remains constant, but Ligand Efficiency (LE) increases due to lower MW.
Conformation	Puckered (-shape)	Envelope	Chair	Azetidine offers a rigid, defined exit vector distinct from the flexible piperidine chair.

Structural Vector Analysis

The "pucker" angle of the azetidine ring (

) creates a unique vector for the pendant (2-fluorophenoxy)methyl group. Unlike the chair conformation of piperidine, which can exist in multiple low-energy states, the azetidine core is relatively rigid. This rigidity reduces the entropic penalty upon protein binding.

Why the 2-Fluoro Group?

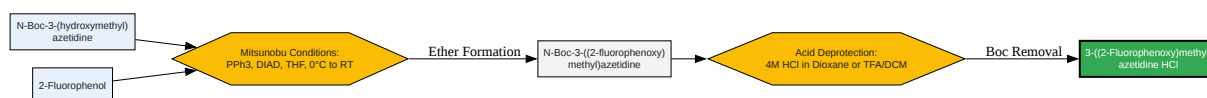
- **Conformational Lock:** The ortho-fluorine atom often engages in intramolecular dipole-dipole interactions with the ether oxygen, restricting the rotation of the phenyl ring and pre-organizing the molecule for binding.
- **Metabolic Blockade:** It protects the electron-rich phenyl ring from oxidative metabolism (see Section 5).

Synthetic Accessibility & Protocols

The synthesis of 3-((2-Fluorophenoxy)methyl)azetidine is most efficiently achieved via a Mitsunobu coupling or a Nucleophilic Aromatic Substitution (

) if the phenol is sufficiently activated. Given the electron-rich nature of 2-fluorophenol, the Mitsunobu approach is preferred to avoid harsh conditions.

Synthesis Pathway Diagram



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Figure 1: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Experimental Protocol

Objective: Synthesis of **3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride**.

Step 1: Mitsunobu Coupling

- Reagents: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), 2-Fluorophenol (1.1 eq), Triphenylphosphine (, 1.2 eq).
- Solvent: Anhydrous THF (0.1 M concentration).
- Procedure:
 - Dissolve the azetidine alcohol, phenol, and in anhydrous THF under nitrogen.
 - Cool the solution to 0°C.
 - Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.
 - Allow the reaction to warm to room temperature and stir for 12–16 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc) or LC-MS for the disappearance of the alcohol.
 - Workup: Concentrate in vacuo. Triturate with /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel flash chromatography.

Step 2: Boc-Deprotection

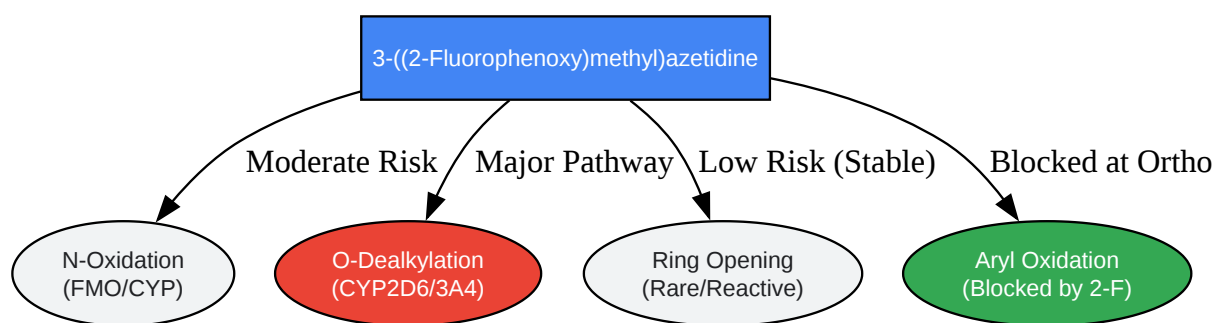
- Reagents: 4M HCl in Dioxane (excess).
- Procedure:
 - Dissolve the intermediate from Step 1 in a minimal amount of Dioxane or DCM.
 - Add 4M HCl in Dioxane (5–10 eq) at 0°C.
 - Stir at room temperature for 2–4 hours.

- Isolation: The product often precipitates as the hydrochloride salt. Filter the white solid and wash with diethyl ether. If no precipitate forms, concentrate and recrystallize from EtOH/Et₂O.

Metabolic Stability & Pharmacokinetics[2][3]

The 2-fluorophenoxy moiety is not merely a binding element; it is a metabolic shield.

Metabolic Soft Spot Analysis



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Figure 2: Predicted metabolic fate. The 2-Fluoro substituent effectively blocks ortho-hydroxylation, shifting metabolism to O-dealkylation or N-oxidation.

The "Fluorine Effect"

- **Metabolic Blockade:** The C-F bond is stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), preventing CYP450-mediated hydroxylation at the 2-position.
- **Lipophilicity Modulation:** While fluorine is lipophilic, the 2-fluoro position on a phenoxy ether often reduces the overall

compared to the 4-fluoro or non-fluorinated analogs due to polarity induced by the dipole moment alignment.

Experimental Validation: Microsomal Stability Assay

To confirm the stability advantages described above, the following standard protocol is recommended.

Protocol: Liver Microsomal Stability (Mouse/Human)

- Test System: Liver microsomes (0.5 mg/mL protein).
- Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Cofactor: NADPH regenerating system (or 1 mM NADPH).
- Procedure:
 - Pre-incubate compound (1 μ M final) with microsomes at 37°C for 5 min.
 - Initiate reaction with NADPH.
 - Sample at

min.
 - Quench with ice-cold Acetonitrile containing Internal Standard (IS).
 - Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot

vs. time to determine

and Intrinsic Clearance (

).

Expected Outcome: The 2-fluoro analog should demonstrate a longer

compared to the unsubstituted phenoxy analog due to steric and electronic protection of the aromatic ring.

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